N-[(E)-[Amino-[2-(pyridine-3-carbonyl)hydrazinyl]methylidene]amino]pyridine-3-carboxamide;trihydrochloride
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Overview
Description
N-[(E)-[Amino-[2-(pyridine-3-carbonyl)hydrazinyl]methylidene]amino]pyridine-3-carboxamide;trihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes pyridine rings and hydrazinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[Amino-[2-(pyridine-3-carbonyl)hydrazinyl]methylidene]amino]pyridine-3-carboxamide;trihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of pyridine-3-carboxylic acid with hydrazine hydrate to form a hydrazide intermediate. This intermediate is then reacted with pyridine-3-carboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[Amino-[2-(pyridine-3-carbonyl)hydrazinyl]methylidene]amino]pyridine-3-carboxamide;trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
Scientific Research Applications
N-[(E)-[Amino-[2-(pyridine-3-carbonyl)hydrazinyl]methylidene]amino]pyridine-3-carboxamide;trihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving microbial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-[Amino-[2-(pyridine-3-carbonyl)hydrazinyl]methylidene]amino]pyridine-3-carboxamide;trihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxamide derivatives: These compounds share structural similarities and may exhibit similar chemical and biological properties.
Hydrazinyl compounds: Compounds containing hydrazinyl groups often have comparable reactivity and applications.
Uniqueness
N-[(E)-[Amino-[2-(pyridine-3-carbonyl)hydrazinyl]methylidene]amino]pyridine-3-carboxamide;trihydrochloride is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[(E)-[amino-[2-(pyridine-3-carbonyl)hydrazinyl]methylidene]amino]pyridine-3-carboxamide;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2.3ClH/c14-13(19-17-11(21)9-3-1-5-15-7-9)20-18-12(22)10-4-2-6-16-8-10;;;/h1-8H,(H,17,21)(H,18,22)(H3,14,19,20);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUECOXYPOYZLCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=NNC(=O)C2=CN=CC=C2)N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)NN/C(=N/NC(=O)C2=CN=CC=C2)/N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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